1-Benzyl-4,4-dimethoxypiperidin-3-ol
Overview
Description
The compound 1-Benzyl-4,4-dimethoxypiperidin-3-ol is a chemical structure that is part of a broader class of benzylated piperidine derivatives. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The synthesis and characterization of such compounds, including their molecular structures and physical properties, are crucial for understanding their chemical behavior and potential as pharmacological agents.
Synthesis Analysis
The synthesis of related benzylated piperidine compounds has been reported in several studies. For instance, the synthesis of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones was achieved with high yields, and the stereochemistry was investigated using NMR and XRD techniques, revealing a chair conformation with equatorial orientation of substituents . Another study reported the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine, which are potential intermediates for antitumor alkaloids . Additionally, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was improved, indicating the versatility of benzylated piperidine synthesis for industrial scale production .
Molecular Structure Analysis
The molecular structure of benzylated piperidine derivatives has been extensively studied. For example, the complete stereochemistry of 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one was determined by 2D NMR and XRD, confirming a chair conformation with equatorial orientation of all substituents in both solution and solid states . This detailed structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzylated piperidine derivatives can be complex. For instance, the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, involves a reversible one-electron reduction to a free radical, followed by irreversible dimerization and further reduction to dihydropyridine derivatives . Such studies provide insights into the redox properties and potential applications of these compounds in biochemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylated piperidine derivatives are influenced by their molecular structure. The chair conformation with equatorial orientation of substituents suggests that these compounds may have specific physicochemical characteristics, such as solubility and stability, which are important for their biological activity and pharmacokinetic profile . Additionally, the synthesis of homologues with varying substituents allows for the exploration of structure-activity relationships and the rationalization of their olfactory properties, as seen in the synthesis of compounds with marine, spicy-vanillic odor profiles .
Scientific Research Applications
Synthesis of Aminopiperidinols
- The compound is used in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regio- and stereospecific Lewis acid-catalyzed aminolysis. These products are potential intermediates for antitumor piperidine alkaloids like pseudodistomin D (Grishina et al., 2017).
Iminosugars Synthesis
- A novel approach to prepare iminosugars, specifically 4-substituted 1-benzylpiperidin-3,5-diols, has been developed using 1-benzyl-4,5-epoxypiperidin-3-ols. This method proceeds via nucleophilic cleavage by various agents (Veselov et al., 2019).
Electrochemical Studies
- The electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, demonstrates one-electron reduction to free radicals and their subsequent dimerization. This study aids in understanding the electrochemical processes of similar compounds (Carelli et al., 1980).
Synthesis of Antiviral Compounds
- 1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, derived from 1-benzyl-3,4-epoxypiperidines, are synthesized for their potential use as antiviral compounds (Grishina et al., 2005).
Organic Synthesis Applications
- It's also used in synthesizing N-substituted 2,5-dimethyl-4-ethynyl(vinyl)piperid-4-ols, showcasing its versatility in organic synthesis (Sharifkanov et al., 1969).
Perfume Industry
- Interestingly, derivatives of this compound have been used in the synthesis of 'Vanilla Oceanics', which possess a marine, spicy-vanillic odor. This application demonstrates the compound's use in fragrance chemistry (Kraft et al., 2010).
Lignin Model Studies
- It contributes to the understanding of β-O-4 bond cleavage during lignin acidolysis, important in biomass degradation studies (Yokoyama, 2015).
Crystal Structure Analysis
- The compound is used in studying the crystal structures of fungicidal azolylmethanes, aiding in the design of more effective fungicides (Anderson et al., 1984).
properties
IUPAC Name |
1-benzyl-4,4-dimethoxypiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEFKQJYRFOSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1O)CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003805 | |
Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
CAS RN |
83763-31-9 | |
Record name | 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83763-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4,4-dimethoxypiperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.